molecular formula C13H12ClN3O2 B13208427 1-(2-Chlorophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid

1-(2-Chlorophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13208427
M. Wt: 277.70 g/mol
InChI Key: YKRFIMIKTRAZIH-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and a cyclobutyl ring attached to the triazole core

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chlorobenzonitrile with cyclobutylamine in the presence of a base can lead to the formation of the desired triazole compound. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chlorophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The chlorophenyl group enhances its binding affinity to certain targets, while the cyclobutyl ring provides structural stability. These interactions can result in antimicrobial, antifungal, or other therapeutic effects.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid can be compared with other triazole derivatives, such as:

    1-(2-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid: Lacks the cyclobutyl ring, which may affect its stability and binding affinity.

    1-(2-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid: Contains a methyl group instead of a cyclobutyl ring, leading to different chemical and biological properties.

    1-(2-Chlorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid: The presence of a phenyl group instead of a cyclobutyl ring can alter its reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H12ClN3O2

Molecular Weight

277.70 g/mol

IUPAC Name

1-(2-chlorophenyl)-5-cyclobutyl-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C13H12ClN3O2/c14-9-6-1-2-7-10(9)17-12(8-4-3-5-8)15-11(16-17)13(18)19/h1-2,6-8H,3-5H2,(H,18,19)

InChI Key

YKRFIMIKTRAZIH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=NN2C3=CC=CC=C3Cl)C(=O)O

Origin of Product

United States

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